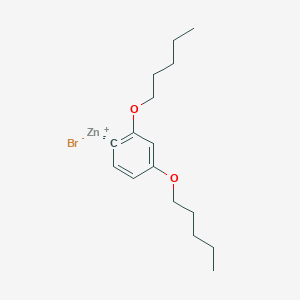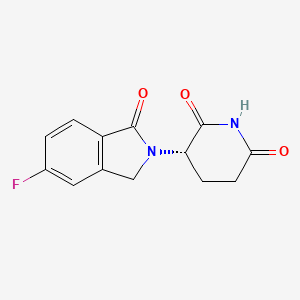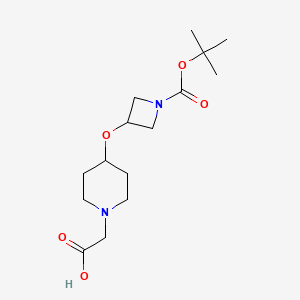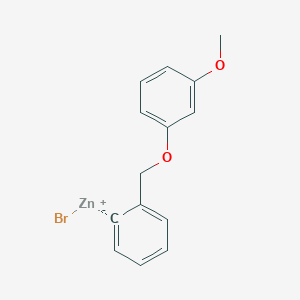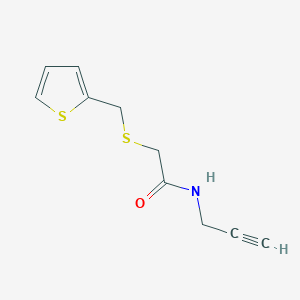
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide is an organic compound that features a thiophene ring, a thioether linkage, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene-2-carbaldehyde, propargylamine, and thioglycolic acid.
Formation of Intermediate: Thiophene-2-carbaldehyde reacts with propargylamine to form an imine intermediate.
Thioether Formation: The imine intermediate is then reacted with thioglycolic acid to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate undergoes acylation with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring or the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide: shares similarities with other thiophene-containing compounds and thioether derivatives.
Thiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.
Propargylamine: A common building block in organic synthesis.
Uniqueness
- The unique combination of a thiophene ring, thioether linkage, and acetamide group in this compound distinguishes it from other compounds.
- Its potential applications in multiple fields and its ability to undergo diverse chemical reactions make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H11NOS2 |
|---|---|
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
N-prop-2-ynyl-2-(thiophen-2-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H11NOS2/c1-2-5-11-10(12)8-13-7-9-4-3-6-14-9/h1,3-4,6H,5,7-8H2,(H,11,12) |
Clé InChI |
BIORTONTHNYDRA-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)CSCC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


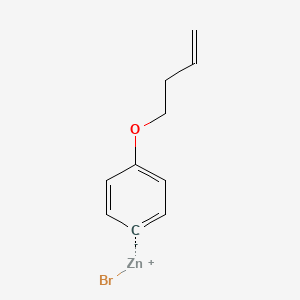

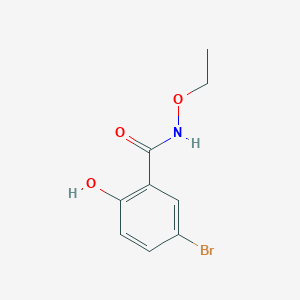
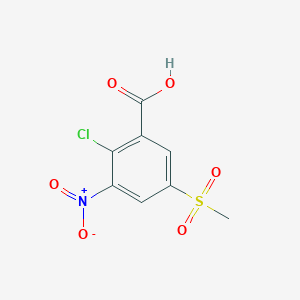
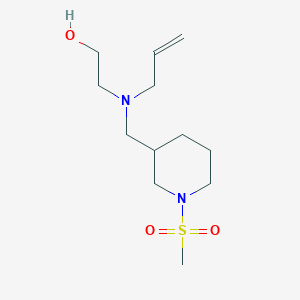

![Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)
![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)

